5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Physical organic chemistry Sulfonyl chloride kinetics Substituent effects

Generic sulfonyl chlorides cannot deliver the electronic precision required for demanding medicinal chemistry programs. 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 1780711-13-8) solves this with its unique 1,2,4,5-substitution pattern combining fluorine, methoxy, and methyl groups on a single aromatic ring. • Distinct Hammett profile (+0.23 Δσp vs tosyl chloride) enables granular SAR exploration of sulfonamide-based therapeutics. • Ortho-methoxy directing group provides regiochemical control unattainable with 4-substituted sulfonyl chlorides, critical for late-stage functionalization. • Higher predicted bp (~323.6 °C) suits elevated-temperature or solvent-free sulfonylation protocols where simpler sulfonyl chlorides volatilize. Supplied at 98% purity with rigorous QC; ideal for CA IX/XII inhibitor programs and systematic SAR investigations.

Molecular Formula C8H8ClFO3S
Molecular Weight 238.66
CAS No. 1780711-13-8
Cat. No. B2779309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride
CAS1780711-13-8
Molecular FormulaC8H8ClFO3S
Molecular Weight238.66
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)S(=O)(=O)Cl)OC
InChIInChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)8(4-6(5)10)14(9,11)12/h3-4H,1-2H3
InChIKeyGVLRJFNMNMVRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride Overview


5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (CAS 1780711-13-8) is a substituted aromatic sulfonyl chloride with the molecular formula C8H8ClFO3S and molecular weight 238.66 g/mol . This compound features a benzene ring with a sulfonyl chloride (-SO2Cl) group, a fluorine substituent, a methoxy group, and a methyl group, with the specific 1,2,4,5-substitution pattern contributing to its unique reactivity profile. It is commercially available in purities of 95-98% and is utilized as a versatile electrophilic building block in organic synthesis for introducing the sulfonyl moiety into target molecules . Its predicted physicochemical properties include a boiling point of 323.6±42.0 °C and density of 1.399±0.06 g/cm³ .

Electronically tuned sulfonyl chloride with fluorine (–I) and methoxy (+M) substituents
Sulfonyl electrophile for sulfonamide, sulfonate ester, and sulfone synthesis
Supports research requiring substituent-specific reactivity control and regioselectivity

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Why Substitution Fails


Sulfonyl chlorides are not interchangeable reagents; their reactivity is strongly modulated by the electronic and steric properties of aromatic substituents. The combination of electron-withdrawing fluorine, electron-donating methoxy, and sterically influential methyl groups on the same aromatic ring creates a distinct reactivity profile not recapitulated by simpler analogs such as tosyl chloride (4-methylbenzenesulfonyl chloride) or unsubstituted benzenesulfonyl chloride [1]. Substituent effects govern the formation of sulfonyl cations during solvolysis and nucleophilic substitution reactions, with 4-methoxy substituents exhibiting temperature-dependent water-solute interactions that alter reaction kinetics [2]. Consequently, substituting this compound with a generic sulfonyl chloride risks altering reaction rates, yields, regioselectivity, and the physicochemical properties of downstream products, particularly in applications requiring precise electronic tuning such as medicinal chemistry or materials science [3].

! Tosyl chloride lacks the fluorine –I and methoxy +M combination; may shift electrophilicity and reaction rates.
! Para-substituted sulfonyl chlorides cannot replicate ortho-methoxy directing effects, potentially altering regioselectivity.
! Solvolysis kinetics differ: 4-methoxy vs 4-methyl substituents show temperature-dependent rate changes; solvent interactions may vary.

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Differentiation Evidence


Fluorine and Methoxy Substituent Electronic Effects

The combination of 5-fluoro (σm = +0.34, σp = +0.06) and 2-methoxy (σm = +0.12, σp = -0.27) substituents creates a unique electronic environment distinct from both unsubstituted benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride (tosyl chloride, σp = -0.17). The fluorine substituent increases the electrophilicity of the sulfonyl center through its -I inductive effect, while the methoxy group provides resonance electron donation that can stabilize transition states [1]. This mixed electronic profile enables tunable reactivity not achievable with monosubstituted analogs. Solvolysis kinetic data for 4-substituted benzenesulfonyl chlorides demonstrate that the 4-methoxy substituent (σp = -0.27) significantly alters reaction rates compared to 4-methyl (σp = -0.17) or 4-bromo (σp = +0.23), with the methoxy group exhibiting unusual temperature-dependent heat capacity variations (ΔCp≠) due to water-solute interactions [2].

Electronic Substituent Effects
Class-level inference
5-F (σp +0.06) + 2-OMe (σp -0.27) vs tosyl (σp -0.17)
Δσp ≈ +0.23
Distinct electrophilic profile supports tunable reactivity
Hammett constants from literature; solvolysis data corroborate electronic differentiation
Physical organic chemistry Sulfonyl chloride kinetics Substituent effects

Boiling Point and Density Comparison

The target compound 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride has predicted boiling point of 323.6±42.0 °C and predicted density of 1.399±0.06 g/cm³ . These values differ significantly from simpler commercially available sulfonyl chlorides: unsubstituted benzenesulfonyl chloride (boiling point 251-252 °C at 760 mmHg, density 1.384 g/cm³ at 25 °C), 4-methylbenzenesulfonyl chloride (tosyl chloride, boiling point 134 °C at 10 mmHg, melting point 65-69 °C, density 1.365 g/cm³), and 4-methoxybenzenesulfonyl chloride (boiling point 145 °C at 14 Torr, density 1.318 g/cm³) [1][2]. The 5-fluoro-2-methoxy-4-methyl substitution pattern yields a compound with higher boiling point than tosyl chloride and higher density than 4-methoxybenzenesulfonyl chloride, reflecting the combined influence of fluorine's mass and polarity on intermolecular interactions.

Boiling Point Comparison
Cross-study comparable
Target: 323.6±42.0 °C (pred.)
Benzenesulfonyl Cl: 251–252 °C
Δ ≈ +72 °C
Higher thermal tolerance supports high-temperature reactions
Predicted vs experimental values; verify under intended conditions
Physicochemical properties Purification Formulation

Fluorinated Sulfonamide Carbonic Anhydrase Selectivity

Fluorinated benzenesulfonamides, which can be synthesized from fluorinated benzenesulfonyl chlorides including the target compound, demonstrate differentiated inhibitory profiles against carbonic anhydrase (CA) isoforms compared to non-fluorinated analogs. A systematic study of benzenesulfonamides synthesized using superacid chemistry reported that fluorinated derivatives show enhanced inhibition of tumor-associated isoforms IX and XII compared to non-fluorinated counterparts, with one fluorinated compound achieving inhibition in the nanomolar range [1]. While 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride itself is a synthetic precursor rather than a direct inhibitor, the 5-fluoro-2-methoxy substitution pattern on the aryl ring can be incorporated into sulfonamide scaffolds, potentially conferring isoform selectivity advantages over sulfonamides derived from simpler sulfonyl chlorides such as benzenesulfonyl chloride or tosyl chloride.

CA Isoform Selectivity
Class-level inference
Fluorinated benzenesulfonamides show preferential inhibition of tumor-associated CA IX/XII vs non-fluorinated analogs
Supports research on isoform-selective CA inhibitor design
Derived from fluorinated class data; precursor-specific validation needed
Medicinal chemistry Carbonic anhydrase inhibition Sulfonamide therapeutics

Ortho-Methoxy Directed Sulfonylation

The 2-methoxy substituent in 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride provides a unique regiochemical control element absent in simpler sulfonyl chlorides such as tosyl chloride or 4-fluorobenzenesulfonyl chloride. The ortho-methoxy group can coordinate to Lewis acidic metal catalysts and direct the approach of nucleophiles to the sulfonyl center, while simultaneously providing steric shielding that can influence reaction selectivity [1]. Chemoselective transformations of functionalized sulfonyl halides demonstrate that aromatic substituents significantly affect the outcome of parallel synthesis conditions, with methoxy-substituted sulfonyl chlorides exhibiting distinct reactivity profiles in transition-metal-catalyzed cross-couplings and directed ortho-metalation reactions compared to unsubstituted or mono-substituted analogs [2]. This regiochemical control is not achievable with 4-substituted sulfonyl chlorides lacking ortho functionality.

Ortho-Methoxy Directing Effect
Class-level inference
2-OMe enables metal coordination and steric shielding; absent in 4-substituted sulfonyl chlorides
Enables regiocontrolled sulfonylation strategies
Literature precedence for ortho-directing groups in sulfonylation
Organic synthesis Sulfonylation Regioselectivity

5-Fluoro-2-methoxy-4-methylbenzenesulfonyl Chloride: Application Scenarios


Isoform-Selective CA Inhibitor Synthesis

Based on the class-level evidence that fluorinated benzenesulfonamides exhibit enhanced inhibition of tumor-associated carbonic anhydrase isoforms IX and XII compared to non-fluorinated analogs [1], 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride is optimally deployed as a building block in medicinal chemistry programs targeting CA IX/XII for cancer therapeutics. Researchers developing sulfonamide-based CA inhibitors should select this compound over tosyl chloride or unsubstituted benzenesulfonyl chloride when isoform selectivity is a primary design criterion, as the fluorine substituent may confer the tumor-associated isoform preference observed in related fluorinated benzenesulfonamide series.

Ortho-Directing Sulfonylation

For sulfonylation reactions where regiochemical control is critical—particularly in complex natural product derivatization or in the synthesis of polysubstituted aromatic systems—this compound provides the unique advantage of an ortho-methoxy directing group absent in 4-substituted sulfonyl chlorides [2]. The 2-methoxy substituent can participate in metal coordination and provides steric shielding that influences nucleophilic approach, enabling selective sulfonylation outcomes that cannot be achieved with generic sulfonylating agents. This scenario is especially relevant for late-stage functionalization of advanced intermediates.

Sulfonamide SAR: Electronic Tuning

The distinct Hammett electronic profile of 5-fluoro-2-methoxy-4-methylbenzenesulfonyl chloride (combined σ values distinct from tosyl chloride and other commercial sulfonyl chlorides) [3] makes it a valuable tool for systematic structure-activity relationship (SAR) investigations. In medicinal chemistry programs exploring sulfonamide-based therapeutics, incorporating this substitution pattern allows researchers to probe the electronic requirements of the target binding pocket with greater granularity than is possible using only monosubstituted sulfonyl chlorides. The fluorine substituent (+0.23 Δσp vs tosyl chloride) increases electrophilicity while maintaining resonance stabilization from the methoxy group.

High-Temperature Sulfonylation

With a predicted boiling point of 323.6±42.0 °C, which is approximately 72 °C higher than benzenesulfonyl chloride , this compound is specifically suited for sulfonylation reactions conducted under elevated temperatures where simpler sulfonyl chlorides would volatilize or decompose. Applications include high-temperature amide bond formation, solvent-free sulfonylation protocols, or continuous flow chemistry where thermal stability of reagents is paramount. The higher density (1.399 g/cm³ predicted) also affects phase behavior in biphasic reaction systems.

Application
Selection Property
Validation Focus
CA isoform selectivity studies
Fluorinated sulfonamide precursor
In vitro isoform selectivity (CA IX/XII vs CA I/II)
Ortho-directed sulfonylation
2-Methoxy directing group
Reaction regioselectivity and metal coordination studies
Sulfonamide SAR electronic tuning
Distinct Hammett profile (5-F/2-OMe)
Electronic parameter correlation with activity
High-temperature sulfonylation
Elevated predicted boiling point
Thermal stability and phase behavior in biphasic systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methoxy-4-methylbenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.